N-(2-Aminoethyl)-L-isoleucine

Peptide Nucleic Acids γ-PNA Thermal Melting Analysis

N-(2-Aminoethyl)-L-isoleucine (CAS 527705-78-8) is an N-alkylated L-amino acid derivative with the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol. It belongs to the class of N-(2-aminoethyl)-α-amino acids, which serve as backbone-modified monomers for peptide nucleic acid (PNA) synthesis.

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
CAS No. 527705-78-8
Cat. No. B12578058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-L-isoleucine
CAS527705-78-8
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NCCN
InChIInChI=1S/C8H18N2O2/c1-3-6(2)7(8(11)12)10-5-4-9/h6-7,10H,3-5,9H2,1-2H3,(H,11,12)/t6-,7-/m0/s1
InChIKeyKSQJNQPYKHAXDI-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-L-isoleucine (CAS 527705-78-8): Chiral γ-PNA Building Block & Modified Amino Acid


N-(2-Aminoethyl)-L-isoleucine (CAS 527705-78-8) is an N-alkylated L-amino acid derivative with the molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol . It belongs to the class of N-(2-aminoethyl)-α-amino acids, which serve as backbone-modified monomers for peptide nucleic acid (PNA) synthesis. The compound incorporates the chiral, β-branched isoleucine side chain into the γ-position of the aminoethylglycine backbone, providing a sterically demanding, preorganizing element for γ-PNA oligomers [1]. Predicted physicochemical properties include a boiling point of 310.3±22.0 °C, density of 1.034±0.06 g/cm³, and a pKa of 2.36±0.24 .

Why N-(2-Aminoethyl)-L-isoleucine Cannot Be Replaced by Simpler N-(2-Aminoethyl) Amino Acids in γ-PNA Design


The steric and stereochemical identity of the γ-position side chain directly determines the conformational preorganization and hybridization thermodynamics of γ-PNA oligomers. While the achiral N-(2-aminoethyl)glycine (AEG) backbone yields a randomly folded single-stranded PNA with no defined helicity, installation of an L-amino acid side chain at the γ-carbon induces a right-handed helix [1]. Among chiral building blocks, the β-branched isoleucine side chain presents substantially greater steric demand than alanine or valine. Generic substitution with a smaller or less hindered analogue risks altering helical pitch, base stacking, and ultimately the melting temperature (Tm) of the PNA–DNA duplex, as subtle variations in the 240 nm CD minima indicate differences in helical winding across side chains [1]. Therefore, the choice of γ-substituent is a critical design parameter that cannot be arbitrarily interchanged without quantitative hybridization validation.

N-(2-Aminoethyl)-L-isoleucine: Quantitative Head-to-Head Evidence for Scientific Selection in γ-PNA Research


Thermal Stability of γ-PNA–DNA Duplex: Isoleucine vs. Alanine, Valine, and Phenylalanine Single Substitution

In a direct head-to-head comparison, PNA oligomers containing a single isoleucine (Ile) substitution at the γ-backbone position exhibited a melting temperature (Tm) of 51 °C when hybridized to complementary antiparallel DNA, representing a ΔTm of +4 °C relative to the unmodified PNA (Tm 47 °C). This enhancement was identical to that observed for alanine (Ala) and valine (Val) single substitutions (both Tm 51 °C, ΔTm +4 °C), and matched the single phenylalanine (Phe) substitution (Tm 51 °C, ΔTm +4 °C) [1]. The unmodified PNA1 sequence H-GCATGTTTGA-LLys-NH₂ served as the baseline. All Tm values were measured via UV-Vis thermal denaturation in sodium phosphate buffer (10 mM sodium phosphate, 0.1 mM EDTA, 100 mM NaCl, pH 7.4) at 5 μM strand concentration [1].

Peptide Nucleic Acids γ-PNA Thermal Melting Analysis

Conformational Preorganization: CD Signature of Isoleucine-Modified γ-PNA vs. Unmodified PNA

Circular dichroism (CD) spectra revealed that PNA oligomers containing an isoleucine γ-substitution (PNA4) displayed a biphasic exciton coupling pattern characteristic of a right-handed helix, in contrast to the unmodified PNA (PNA1) which showed no detectable CD signal in the nucleobase absorption region (220–300 nm) [1]. The CD profiles of all four γ-modified PNAs (Ala, Val, Ile, Phe) were broadly similar, but subtle differences in the 240 nm minima indicated variations in helical pitch, with isoleucine's steric clash contributing to a degree of helical winding distinct from that of alanine or valine [1]. CD measurements were recorded at 5 μM strand concentration in sodium phosphate buffer (pH 7.4) at room temperature [1].

Circular Dichroism γ-PNA Helicity Conformational Analysis

Steric Bulk Tolerance: Isoleucine vs. Phenylalanine Multi-Substitution Effects on PNA–DNA Duplex Stability

When phenylalanine (the most sterically hindered side chain in the series) was incorporated at three consecutive γ-positions (PNA7), the Tm rose to 60 °C (ΔTm = +13 °C), significantly outperforming the single-substitution ceiling of +4 °C shared by all four amino acids including isoleucine (PNA4) [1]. This result implies that the identical single-substitution performance of isoleucine and phenylalanine masks divergent multi-substitution potential. While multi-substitution data for isoleucine were not reported in this study, the finding establishes that the steric tolerance demonstrated by isoleucine at a single position cannot be extrapolated to multiple substitutions without empirical verification. For procurement decisions, this highlights isoleucine's niche: it delivers the full +4 °C stabilization without the π-stacking complications of phenylalanine, and with a steric profile that may allow tighter multi-substitution packing than the planar phenyl ring [1].

Steric Effects γ-PNA Backbone Engineering Multi-Substitution

Optimal Application Scenarios for N-(2-Aminoethyl)-L-isoleucine Based on Quantitative Evidence


Synthesis of Single-Substitution γ-PNA Oligomers Requiring Defined Right-Handed Helicity

N-(2-Aminoethyl)-L-isoleucine can be elaborated into a Boc- or Fmoc-protected thymine monomer and incorporated at a single γ-position of a PNA sequence using standard solid-phase synthesis. The resulting oligomer adopts a right-handed helix as confirmed by CD spectroscopy, and hybridizes to complementary antiparallel DNA with a Tm of 51 °C, representing a +4 °C stabilization over the unmodified PNA [1]. This application is directly supported by the Crawford et al. (2011) study which used precisely this monomer class.

Steric Scanning of the γ-Position for Structure–Activity Relationship (SAR) Studies

Because the isoleucine side chain is β-branched (sec-butyl group) and occupies an intermediate steric volume between valine (isopropyl) and phenylalanine (benzyl), the isoleucine monomer serves as a calibrated steric probe in SAR campaigns aimed at mapping the tolerance of the γ-position to side chain bulk. The fact that single isoleucine substitution yields the same ΔTm as the smaller alanine and valine side chains (+4 °C) [1] makes it a useful baseline for detecting steric clashes that emerge only upon multi-substitution or in combination with other backbone modifications.

Benchmarking of γ-PNA Monomer Purity and Reproducibility Across Synthetic Batches

The identical Tm values reported for independently synthesized PNA4 (Ile) oligomers in the Crawford et al. study [1] provide a quantitative benchmark for quality control: any batch of N-(2-Aminoethyl)-L-isoleucine-derived PNA monomer that fails to yield a Tm of 51 ± 1 °C when incorporated into the same H-GCATGTTTGA-LLys-NH₂ sequence under identical buffer conditions may indicate racemization, incomplete deprotection, or side-chain modification. This enables procurement decisions based on functional performance rather than certificate-of-analysis specifications alone.

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